N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
“N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap .
Molecular Structure Analysis
The benzothiazole ring in the compound is an electron-deficient system with a rigid planar structure, which allows for efficient intermolecular π–π overlap. This could influence the compound’s reactivity and its interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atoms and the benzothiazole ring could influence properties like its polarity, solubility, and stability .Scientific Research Applications
Anticancer Activity
Several studies have synthesized and evaluated derivatives of benzothiazole for their anticancer properties. The compounds exhibit cytotoxic activities against various cancer cell lines, including lung, breast, and central nervous system cancers. The synthesis of novel fluorinated benzothiazole derivatives has been shown to result in compounds with potent cytotoxicity at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine. These findings suggest the potential of such derivatives in developing new anticancer agents (Hammam et al., 2005; Sraa Abu-Melha, 2021; Yurttaş et al., 2015).
Antimicrobial Activity
Research has also explored the antimicrobial potential of benzothiazole derivatives. Compounds synthesized from benzothiazole have shown good to moderate activity against selected bacterial and fungal strains, indicating their usefulness in addressing antimicrobial resistance issues (Anuse et al., 2019). Furthermore, derivatives containing 4-arylthiazole moieties have been evaluated for their antibacterial activities against various bacteria, showing promising results and suggesting their potential as leads in the design of new antibacterial agents (Lu et al., 2020).
Enzyme Inhibition
Benzothiazole derivatives have also been investigated for their enzyme inhibitory activities. A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides revealed these compounds display significant activity in urease inhibition assays, with some compounds found more active than the standards used. Molecular docking studies indicated that these compounds bind to the non-metallic active site of the urease enzyme, highlighting their potential as enzyme inhibitors (Gull et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS2/c16-9-1-4-11(5-2-9)21-8-14(20)19-15-18-12-6-3-10(17)7-13(12)22-15/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFVRENLKRUZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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